molecular formula C26H21N5 B10895948 2-amino-4-(9-methyl-9H-carbazol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-(9-methyl-9H-carbazol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B10895948
M. Wt: 403.5 g/mol
InChI Key: DZJKDBKSYUYFRM-UHFFFAOYSA-N
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Description

2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that features a combination of amino, dicyano, and carbazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the dicyano groups and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and cyano groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and organic electronics.

Mechanism of Action

The mechanism of action of 2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-3,3-DICYANO-4-(9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE: Lacks the methyl group on the carbazole ring.

    2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL: Lacks the cyanide group.

Uniqueness

The presence of the methyl group on the carbazole ring and the dicyano groups makes 2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE unique in its chemical properties and potential applications. These structural features may impart specific electronic, steric, and reactivity characteristics that distinguish it from similar compounds.

Properties

Molecular Formula

C26H21N5

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-4-(9-methylcarbazol-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C26H21N5/c1-31-22-9-5-4-7-18(22)19-11-10-16(12-23(19)31)24-20-8-3-2-6-17(20)21(13-27)25(30)26(24,14-28)15-29/h4-7,9-12,20,24H,2-3,8,30H2,1H3

InChI Key

DZJKDBKSYUYFRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C4C5CCCC=C5C(=C(C4(C#N)C#N)N)C#N

Origin of Product

United States

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